molecular formula C10H18O2 B2381291 4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octane CAS No. 2248300-46-9

4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octane

Cat. No. B2381291
CAS RN: 2248300-46-9
M. Wt: 170.252
InChI Key: QBYCIJQSHUXAOR-UHFFFAOYSA-N
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Description

4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octane, also known as TMD or TMDSO, is a cyclic ether compound that has been widely used in scientific research. It is a colorless liquid with a molecular formula of C10H18O2 and a molecular weight of 170.25 g/mol. TMDSO is a versatile compound that can be used in various fields of research, including organic chemistry, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of 4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octaneSO is not fully understood. However, it has been proposed that 4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octaneSO can act as a Lewis acid catalyst in organic reactions by coordinating with the electron-rich substrates. 4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octaneSO can also act as a hydrogen bond acceptor due to the presence of the spirocyclic structure.
Biochemical and Physiological Effects:
4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octaneSO has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not expected to cause any significant adverse effects on human health.

Advantages and Limitations for Lab Experiments

4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octaneSO has several advantages as a reagent and solvent in organic synthesis. It is a stable and non-reactive compound that can be easily handled and stored. It has a low boiling point and can be easily removed from reaction mixtures. 4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octaneSO is also compatible with a wide range of functional groups and can be used in various reaction conditions.
However, 4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octaneSO also has some limitations in lab experiments. It is a relatively expensive compound compared to other solvents and reagents. It is also not readily available in large quantities and may require special handling and disposal procedures.

Future Directions

There are several future directions for the use of 4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octaneSO in scientific research. One potential application is in the synthesis of novel materials with unique properties. 4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octaneSO can be used as a building block for the synthesis of spirocyclic polymers and copolymers. These materials may have potential applications in drug delivery, sensors, and electronic devices.
Another future direction is in the development of new synthetic methodologies using 4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octaneSO as a catalyst or reagent. 4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octaneSO can be used in various organic reactions such as aldol condensation, Michael addition, and Diels-Alder reaction. The development of new reaction conditions and the discovery of new applications for 4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octaneSO may lead to the synthesis of new compounds with potential biological and pharmaceutical activities.
In conclusion, 4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octaneSO is a versatile compound that has been widely used in scientific research. Its unique spirocyclic structure and low toxicity make it a valuable reagent and solvent in organic synthesis. Further research on the properties and applications of 4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octaneSO may lead to the discovery of new materials and synthetic methodologies with potential industrial and biomedical applications.

Synthesis Methods

4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octaneSO can be synthesized through a simple and efficient method using commercially available starting materials. The most commonly used method involves the reaction of 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione with 1,3-propanediol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds through an intramolecular cyclization process to form the spirocyclic structure of 4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octaneSO.

Scientific Research Applications

4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octaneSO has been widely used in scientific research as a reagent, solvent, and building block for the synthesis of various organic compounds. It has been used in the synthesis of natural products, pharmaceuticals, and materials with unique properties. 4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octaneSO is also used as a protecting group for alcohols and amines in organic synthesis.

properties

IUPAC Name

4,4,8,8-tetramethyl-1,6-dioxaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8(2)5-11-6-9(3,4)10(8)7-12-10/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYCIJQSHUXAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC(C12CO2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octane

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